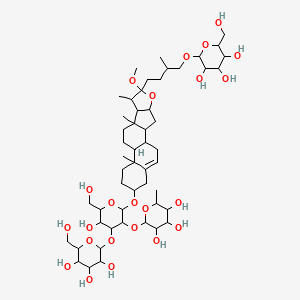
Methyl protogracillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl protogracillin is a furostanol saponin isolated from the rhizome of Dioscorea collettii var. hypoglauca, a plant used in traditional Chinese medicine for centuries. This compound has shown significant cytotoxicity against various human cancer cell lines, making it a promising candidate for anticancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl protogracillin can be isolated from the roots of Dioscorea opposite Thunb. The isolation process involves several steps, including extraction, purification, and crystallization. The compound is typically extracted using solvents like methanol or ethanol, followed by purification through chromatography techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Dioscorea species. The process is optimized to maximize yield and purity, often involving enzymatic hydrolysis to obtain the desired compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl protogracillin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .
Applications De Recherche Scientifique
Methyl protogracillin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its strong anticancer activity makes it a valuable compound for cancer research. It has been tested for cytotoxicity against 60 human cancer cell lines, showing particular selectivity against certain types of cancer, such as colon cancer and melanoma .
In addition to its anticancer properties, this compound is also studied for its potential use in other therapeutic areas, such as antifungal and immunoregulatory applications .
Mécanisme D'action
The mechanism of action of methyl protogracillin involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may act through a novel mechanism .
Comparaison Avec Des Composés Similaires
Methyl protogracillin is unique compared to other similar compounds due to its specific cytotoxicity patterns and potential novel mechanism of action. Similar compounds include protodioscin, protogracillin, and methyl protodioscin, which are also steroidal saponins isolated from Dioscorea species. These compounds share some structural similarities but differ in their biological activities and mechanisms of action .
List of Similar Compounds:- Protodioscin
- Protogracillin
- Methyl protodioscin
- Pseudoprogracillin
Conclusion
This compound is a promising compound with significant potential in anticancer research and other therapeutic areas. Its unique properties and mechanism of action make it a valuable subject for further scientific investigation.
Propriétés
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSNTJHBTWBJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













